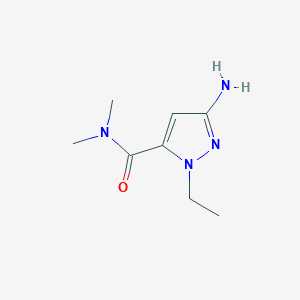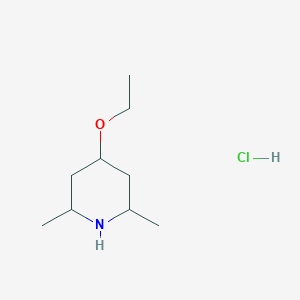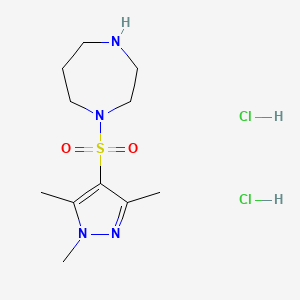
3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide, typically involves the condensation of hydrazines with 1,3-diketones . One common method is the reaction of ethyl hydrazinecarboxylate with 1,3-diketones under acidic conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize one-pot multicomponent processes, which are efficient and cost-effective . These methods may involve the use of heterogeneous catalysts, such as Amberlyst-70, which offer eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which influence its biological activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the N,N-dimethyl groups.
1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with different substituents.
5-amino-1,3-dimethylpyrazole: Lacks the ethyl group and has different substitution patterns.
Uniqueness
3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-12-6(5-7(9)10-12)8(13)11(2)3/h5H,4H2,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZOXSMGQGLSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2587451.png)




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane](/img/structure/B2587461.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)

![Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2587469.png)


![4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide](/img/structure/B2587472.png)
![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)
